molecular formula C19H26ClN3O4S B2832479 N-(5-chloro-2-methoxyphenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide CAS No. 2380183-85-5

N-(5-chloro-2-methoxyphenyl)-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide

Cat. No.: B2832479
CAS No.: 2380183-85-5
M. Wt: 427.94
InChI Key: UTIKVPXPOFUBSD-UHFFFAOYSA-N
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Description

N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate thianyl derivative to form an intermediate compound.

    Oxamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxamide linkage.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher reaction temperatures, and continuous flow reactors to enhance yield and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
  • N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]urea
  • N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate

Uniqueness

The uniqueness of N’-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide lies in its specific structural features, such as the oxamide linkage and the combination of chloro-substituted phenyl and morpholine-thianyl moieties

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O4S/c1-26-16-3-2-14(20)12-15(16)22-18(25)17(24)21-13-19(4-10-28-11-5-19)23-6-8-27-9-7-23/h2-3,12H,4-11,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIKVPXPOFUBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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